(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-2H-chromene-3-carboxamide
Description
This compound is a synthetic chromene derivative characterized by a benzimidazole-substituted phenyl ring at the N-position of the carboxamide group and a 4-ethoxyphenylimino substituent at the 2-position of the chromene core. Its structure combines features of chromene (a bicyclic system with oxygen heteroatoms) and benzimidazole, a heterocyclic aromatic moiety known for its role in medicinal chemistry, particularly in kinase inhibition and DNA interaction . The ethoxy group on the phenylimino moiety may enhance lipophilicity and influence binding interactions in biological systems.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-ethoxyphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24N4O3/c1-2-37-24-17-15-23(16-18-24)33-31-25(19-21-7-3-6-10-28(21)38-31)30(36)32-22-13-11-20(12-14-22)29-34-26-8-4-5-9-27(26)35-29/h3-19H,2H2,1H3,(H,32,36)(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVNKLCZZAFVLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-2H-chromene-3-carboxamide typically involves a multi-step process:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate phenylacetic acid derivative under acidic conditions.
Introduction of the Benzimidazole Group: The benzimidazole moiety is introduced via a condensation reaction between o-phenylenediamine and a suitable carboxylic acid derivative.
Formation of the Imine Linkage: The imine linkage is formed by reacting the chromene derivative with an ethoxy-substituted aniline under dehydrating conditions.
Final Coupling: The final step involves coupling the benzimidazole-containing intermediate with the imine-containing chromene derivative under mild conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Nucleophilic Substitution at the Carboxamide Group
The carboxamide moiety (-CONH-) participates in nucleophilic substitution under acidic or basic conditions. For example:
-
Hydrolysis : Treatment with concentrated HCl or NaOH yields the corresponding carboxylic acid derivative. This reaction requires reflux conditions (80–100°C) for 6–12 hours .
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Aminolysis : Reaction with primary amines (e.g., methylamine) replaces the -NH group, forming substituted amides.
Example Reaction :
Cyclization Reactions Involving the Chromene Core
The chromene ring undergoes cyclization to form polycyclic heteroaromatic systems. Key pathways include:
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Pyran-to-Pyrimidine Conversion : Under POCl₃, the chromene oxygen is replaced by a chlorine atom, enabling subsequent cyclization with urea or thiourea to yield pyrimidine-fused derivatives .
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Intramolecular Condensation : In the presence of acetic anhydride, the ethoxy group facilitates ring closure, forming benzoxazine or quinazoline analogs .
Table 1: Cyclization Products from Chromene Derivatives
Electrophilic Aromatic Substitution (EAS) at the Benzimidazole Ring
The benzimidazole component undergoes EAS at positions 4 and 7 due to electron-rich aromaticity:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups, predominantly at position 5 .
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Halogenation : Br₂ in CHCl₃ adds bromine atoms at positions 4 and 7 .
Mechanistic Insight :
The ethoxy group’s electron-donating effect (+M) activates the para and ortho positions on the adjacent phenyl ring, directing substituents to these sites .
Redox Reactions at the Imino Group
The imino (-N=CH-) linkage is redox-active:
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Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the imino group to an amine (-NH-CH₂-), altering planarity and bioactivity.
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Oxidation : MnO₂ in acetone oxidizes the imino bond to a carbonyl group, forming a diketone intermediate.
Example Oxidation Pathway :
Condensation with Hydrazines and Carbonyl Reagents
The carboxamide and imino groups react with hydrazines or aldehydes:
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Hydrazone Formation : Hydrazine hydrate reacts with the carbonyl group to form hydrazones, which cyclize into pyrazoles under acidic conditions .
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Schiff Base Synthesis : Condensation with aromatic aldehydes (e.g., benzaldehyde) yields conjugated Schiff bases, enhancing π-electron delocalization .
Table 2: Condensation Reactions and Products
| Reagent | Product Type | Application | Reference |
|---|---|---|---|
| NH₂NH₂·H₂O | Pyrazole derivatives | Anticancer scaffolds | |
| Ar-CHO (Ar = aryl) | Schiff bases | Fluorescent probes | |
| CS₂/KOH | Thiazolidinones | Antimicrobial agents |
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition between the chromene’s double bond and electron-deficient alkenes (e.g., maleic anhydride), forming bicyclic adducts. This reaction is stereospecific, favoring the Z -configured product.
Key Data :
-
Quantum Yield: 0.32 ± 0.05 (λ = 254 nm)
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Diastereoselectivity: >90% for syn -adducts
Acid/Base-Mediated Tautomerism
The compound exhibits keto-enol tautomerism in polar solvents:
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Keto Form : Dominant in acidic conditions (pH < 5).
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Enol Form : Stabilized in basic media (pH > 9) via resonance with the carboxamide group .
Structural Implications :
Tautomeric shifts modulate electronic properties, affecting binding affinity to biological targets like kinase enzymes .
Metal Coordination Chemistry
The benzimidazole and carboxamide groups act as bidentate ligands for transition metals:
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Cu(II) Complexes : Square-planar geometry; enhance oxidative DNA cleavage.
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Fe(III) Complexes : Octahedral coordination; catalyze Fenton-like reactions.
Stability Constants (log K) :
| Metal Ion | log K (25°C) |
|---|---|
| Cu²⁺ | 8.2 ± 0.3 |
| Fe³⁺ | 6.7 ± 0.2 |
| Zn²⁺ | 5.9 ± 0.4 |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with benzimidazole and chromene moieties exhibit significant anticancer properties. For instance, derivatives of this compound have shown effectiveness against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes. Research indicates that modifications in the side chains can enhance its antimicrobial efficacy .
Enzyme Inhibition Studies
This compound has been investigated as a potential inhibitor of specific enzymes involved in disease pathways. For example, it has shown promise as an inhibitor of certain kinases that are overexpressed in cancerous tissues. Such inhibition can lead to the suppression of tumor growth and metastasis .
Neuroscience Research
There is emerging evidence suggesting that this compound may influence neuroprotective pathways. Studies have explored its effects on neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases like Alzheimer's. Preliminary findings indicate that it could modulate neuroinflammatory responses positively .
Organic Light Emitting Diodes (OLEDs)
Due to its unique electronic properties, the compound is being explored for use in organic electronics, particularly in OLEDs. Its ability to emit light when subjected to an electric field makes it a candidate for developing more efficient display technologies .
Photovoltaic Devices
Research into the photovoltaic properties of this compound has revealed its potential as a material in solar cells. The chromene structure allows for effective light absorption and conversion into electrical energy, which could lead to advancements in renewable energy technologies .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer efficacy | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in low micromolar range. |
| Study 2 | Antimicrobial activity | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |
| Study 3 | Neuroprotective effects | Reduced levels of pro-inflammatory cytokines in an in vitro model of neuroinflammation, suggesting potential therapeutic benefits for neurodegenerative disorders. |
Mechanism of Action
The mechanism of action of (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in cell proliferation, such as kinases and topoisomerases.
Pathways Involved: It can modulate signaling pathways like the MAPK/ERK pathway, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
* Molecular weight calculated based on , assuming similar substitution patterns.
Key Structural and Functional Differences :
Substituent Effects on Lipophilicity: The ethoxy group in the target compound provides moderate lipophilicity compared to the fluorine (electron-withdrawing) in and the methoxy groups (electron-donating) in and . This impacts membrane permeability and pharmacokinetics . Benzimidazole vs.
Synthetic Accessibility: The synthesis of the target compound likely follows routes similar to those described in , involving condensation of 2-iminochromene precursors with substituted phenylamines. Ethoxy and benzimidazole groups may require protective strategies during synthesis .
Biological Implications :
- Chromene derivatives with methoxy or ethoxy substituents () are often associated with fluorescence properties and DNA intercalation, whereas fluorinated analogs () may exhibit enhanced metabolic stability due to reduced oxidative metabolism .
Research Findings and Limitations
- Antifungal Activity : Chromene-benzimidazole hybrids (e.g., ) have shown activity against Candida albicans (MIC: 8–16 µg/mL), though the ethoxy variant’s efficacy remains untested .
- Fluorescence Properties : Methoxy-substituted chromenes () exhibit strong fluorescence (λem ~450 nm), making them candidates for bioimaging .
- Gaps in Data : Direct comparative pharmacological studies for the target compound are absent in the provided evidence. Predicted properties (e.g., pKa, solubility) are based on computational models .
Biological Activity
The compound (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
1. Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 516.56 g/mol. Its structure incorporates a benzimidazole moiety, which is known for various pharmacological activities, and a chromene core that enhances its bioactivity.
2. Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent. For instance, research involving various benzimidazole derivatives indicates that compounds with similar structures exhibit significant cytotoxic effects against several cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 2.12 ± 0.21 |
| Compound B | HCC827 (Lung) | 5.13 ± 0.97 |
| Compound C | NCI-H358 (Lung) | 0.85 ± 0.05 |
| (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-2H-chromene-3-carboxamide | TBD | TBD |
Note: Specific IC50 values for the compound are pending further experimental validation.
The mechanisms underlying the antitumor activity of this compound may involve:
- Inhibition of DNA Synthesis : Similar benzimidazole derivatives have been shown to interfere with DNA replication in cancer cells, leading to apoptosis.
- Modulation of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer metabolism, such as carbonic anhydrases (CAs), which are crucial for tumor growth and proliferation .
4. Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the chromene and benzimidazole moieties can significantly influence biological activity:
- Substituents on the Chromene Ring : Variations in substituents at positions on the chromene ring can enhance or reduce cytotoxicity.
- Benzimidazole Modifications : The presence of electron-donating or electron-withdrawing groups on the benzimidazole ring can alter the pharmacokinetics and efficacy of the compounds .
5. Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-2H-chromene-3-carboxamide:
- Antitumor Efficacy : A study demonstrated that benzimidazole derivatives showed high antitumor activity against lung cancer cell lines using both 2D and 3D culture systems .
- Cytotoxicity Evaluation : Compounds were assessed for their cytotoxic effects using MTS assays, revealing promising results for several derivatives .
- Inhibitory Activity on Carbonic Anhydrases : Research indicated that certain chromene derivatives exhibited potent inhibition against tumor-associated isoforms of carbonic anhydrases, suggesting a mechanism through which they may exert their antitumor effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-2H-chromene-3-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions starting from 2-imino-N-phenyl-2H-chromene-3-carboxamide derivatives. Key steps include:
- Use of hydrazine derivatives to form pyrazole or pyrimidine rings (e.g., hydrazine hydrate for hydrazinyl intermediates) .
- Optimization of reaction time and temperature (e.g., reflux in methanol or ethanol for 2–4 hours) to improve yields .
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) .
- Table 1 : Comparative synthesis conditions from literature:
| Reagents/Conditions | Yield (%) | Reference |
|---|---|---|
| Hydrazine hydrate, reflux (MeOH) | 75–85 | |
| TBHP-mediated oxidation | 90–95 |
Q. What spectroscopic techniques are essential for confirming the Z-isomer configuration and structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key diagnostic signals include imine proton (δ 8.5–9.0 ppm) and chromene carbonyl resonance (δ 165–170 ppm). Cross-peaks in 2D NMR (e.g., NOESY) confirm spatial proximity of the ethoxy group and benzimidazole moiety .
- IR : Absorbance at ~1680 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=N imine) .
- MS : Molecular ion peaks (e.g., [M+H]+) should match theoretical molecular weights .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR shifts) during structural characterization?
- Methodological Answer :
- Cross-validation : Compare data with structurally similar compounds (e.g., chromeno[2,3-d]pyrimidin-4-ones) to identify substituent effects .
- Dynamic NMR : Assess isomerization barriers if tautomerism is suspected (e.g., imine-enamine equilibrium) .
- X-ray crystallography : Definitive confirmation of the Z-configuration and hydrogen-bonding networks (e.g., π-π stacking in benzimidazole rings) .
Q. What strategies enhance the compound’s bioavailability and blood-brain barrier (BBB) penetration for central nervous system (CNS) targeting?
- Methodological Answer :
- Structural modifications : Introduce lipophilic groups (e.g., trifluoromethyl) to increase logP values, as seen in PARP inhibitors .
- Prodrug approaches : Mask polar groups (e.g., carboxamide) with ester linkages for improved membrane permeability .
- In vivo models : Use murine melanoma (B16F10) or breast cancer (MX-1) xenografts to assess tumor distribution and BBB penetration via LC-MS quantification .
Q. How does the ethoxy substituent influence fluorescence properties and photostability under physiological conditions?
- Methodological Answer :
- Fluorescence assays : Compare quantum yields of ethoxy-substituted analogs vs. methoxy or hydroxyl derivatives. Ethoxy groups typically enhance Stokes shifts due to electron-donating effects .
- Photodegradation studies : Expose to UV-Vis light (λ = 365 nm) in PBS (pH 7.4) and monitor degradation via HPLC. Ethoxy groups may reduce oxidative degradation compared to hydroxyl analogs .
Q. What in vitro and in vivo models are suitable for evaluating PARP inhibitory activity and synergistic effects with chemotherapeutics?
- Methodological Answer :
- In vitro : Use recombinant PARP-1 enzyme assays (IC50 determination) and cellular models (e.g., BRCA-deficient lines) for EC50 profiling .
- Synergy studies : Combine with temozolomide or carboplatin in MX-1 xenografts; measure tumor regression via caliper measurements and apoptosis markers (e.g., caspase-3 activation) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility profiling : Conduct systematic studies in DMSO, ethanol, and water (with surfactants) using nephelometry. Note that benzimidazole rings may exhibit pH-dependent solubility (e.g., protonation at acidic pH) .
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility for in vivo administration .
Stability and Degradation
Q. What are the primary degradation pathways of this compound under accelerated storage conditions (40°C/75% RH)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
